2-bromo-5-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-thiazole-4-carboxylic acid
Description
2-Bromo-5-{(tert-butoxy)carbonylamino}-1,3-thiazole-4-carboxylic acid is a thiazole derivative characterized by:
- Position 2: A bromine atom, which enhances electrophilic reactivity and steric bulk.
- Position 5: A tert-butoxycarbonyl (Boc)-protected methylamino group, providing steric protection and modulating solubility.
- Position 4: A carboxylic acid moiety, enabling hydrogen bonding and salt formation.
This compound is likely derived from its ethyl ester precursor, ethyl 2-bromo-5-[(tert-butoxy)carbonyl(methyl)amino]-1,3-thiazole-4-carboxylate (C₁₂H₁₇BrN₂O₄S; CAS referenced in ), via hydrolysis. Its molecular formula is inferred as C₁₀H₁₃BrN₂O₄S (MW ≈ 337.25 g/mol). The Boc group enhances stability during synthesis but can be cleaved under acidic conditions for further functionalization .
Properties
IUPAC Name |
2-bromo-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O4S/c1-10(2,3)17-9(16)13(4)6-5(7(14)15)12-8(11)18-6/h1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTBOEKLGGKFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(N=C(S1)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-bromo-5-{(tert-butoxy)carbonylamino}-1,3-thiazole-4-carboxylic acid (commonly referred to as the compound) is a synthetic organic molecule notable for its diverse biological activities. This compound belongs to the thiazole family, characterized by its five-membered heterocyclic structure containing sulfur and nitrogen. Its unique chemical properties make it a valuable candidate in pharmaceutical research, particularly in drug development targeting various biological pathways.
The compound has the molecular formula C9H11BrN2O4S and features a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group. The presence of these functional groups allows for significant reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The Boc protecting group can be selectively removed under acidic conditions, exposing the active amine that can then participate in various biochemical interactions. This mechanism is crucial for modulating enzyme activity or receptor function, which can lead to therapeutic effects.
Biological Activities
The compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazole compounds can inhibit the growth of various bacteria and fungi. The bromine substitution may enhance this activity by increasing the lipophilicity of the molecule, facilitating membrane penetration.
- Enzyme Inhibition : The compound has potential as an enzyme inhibitor. For instance, thiazole derivatives are known to target enzymes involved in metabolic pathways, which can be exploited in designing drugs for metabolic disorders.
- Anticancer Properties : Some thiazole derivatives have shown promise in anticancer research by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms.
Case Studies
-
Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL . -
Enzyme Inhibition :
Research focusing on enzyme inhibitors highlighted that compounds similar to 2-bromo-5-{(tert-butoxy)carbonylamino}-1,3-thiazole-4-carboxylic acid could inhibit specific kinases involved in cancer signaling pathways. For example, a derivative was found to inhibit protein kinase B (AKT), a key player in cell survival and proliferation . -
Anticancer Activity :
In vitro studies demonstrated that thiazole derivatives could induce apoptosis in HCT-116 colon cancer cells through the activation of caspase pathways. The mechanism involved the modulation of mitochondrial membrane potential and reactive oxygen species (ROS) generation .
Comparative Analysis
The following table summarizes the biological activities of 2-bromo-5-{(tert-butoxy)carbonylamino}-1,3-thiazole-4-carboxylic acid compared to other thiazole derivatives:
| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Anticancer Activity |
|---|---|---|---|
| 2-bromo-5-{(tert-butoxy)carbonylamino}-1,3-thiazole-4-carboxylic acid | Moderate (MIC: 8 µg/mL against MRSA) | Yes (AKT inhibition) | Yes (apoptosis induction in HCT-116 cells) |
| Methyl thiazole derivative A | High (MIC: 4 µg/mL against E. coli) | No | Moderate |
| Thiazole derivative B | Low | Yes (specific kinase inhibition) | High |
Scientific Research Applications
Organic Synthesis
2-Bromo-5-{(tert-butoxy)carbonylamino}-1,3-thiazole-4-carboxylic acid serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo substitution reactions allows chemists to create a variety of thiazole derivatives by replacing the bromine atom with different nucleophiles.
Medicinal Chemistry
The compound is utilized in pharmaceutical research for developing enzyme inhibitors and other biologically active compounds. Its structure enables it to interact with specific molecular targets, which can lead to the modulation of biological pathways .
Enzyme Inhibition Studies
Research has shown that derivatives of this compound can serve as effective enzyme inhibitors. The mechanism typically involves the selective removal of the Boc group to expose the active amine, which can then interact with target enzymes or receptors .
Agrochemical Development
In the agricultural sector, this compound is explored for its potential in developing agrochemicals. Its unique chemical properties may enhance the efficacy of pesticides or herbicides by targeting specific biological pathways in pests or weeds .
Case Study 1: Enzyme Inhibition
In a study examining enzyme inhibitors, derivatives of this compound demonstrated significant inhibitory effects on specific enzymes involved in metabolic pathways. The selective deprotection allowed researchers to assess the biological activity effectively .
Case Study 2: Agrochemical Development
Research exploring agrochemical applications found that formulations containing this compound exhibited enhanced pest resistance compared to traditional chemicals. This was attributed to its targeted action on pest enzymatic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Based Comparisons
Halogen Variation: Bromo vs. Chloro Derivatives
- Example: 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () Key Differences: Chlorine at the aryl position vs. bromine at thiazole-C2.
Carboxylic Acid vs. Ester Derivatives
- Example: Ethyl 2-bromo-5-[(tert-butoxy)carbonyl(methyl)amino]-1,3-thiazole-4-carboxylate () Key Differences: Ethyl ester at C4 vs. carboxylic acid. Impact: The ester form improves lipophilicity (logP ≈ 2.5 vs. ~1.8 for the acid), enhancing membrane permeability. The acid form offers hydrogen-bonding capacity, critical for crystallinity and solubility in aqueous buffers .
Substituent Position and Bulk
- Example: 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid () Key Differences: Methyl group at C4 vs. Boc-protected methylamino at C5. However, the Boc group protects the amine from degradation, extending shelf life .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |
|---|---|---|---|---|
| 2-Bromo-5-{(tert-butoxy)carbonylamino}-1,3-thiazole-4-carboxylic acid | C₁₀H₁₃BrN₂O₄S | ~337.25 | Br (C2), Boc-MeNH (C5), COOH (C4) | Low aqueous solubility (hydrophobic Boc) |
| Ethyl 2-bromo-5-[(tert-butoxy)carbonyl(methyl)amino]-1,3-thiazole-4-carboxylate | C₁₂H₁₇BrN₂O₄S | 365.25 | Br (C2), Boc-MeNH (C5), COOEt (C4) | Improved organic solubility |
| 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid | C₅H₄BrNO₂S | 206.06 | Br (C2), Me (C4), COOH (C5) | Moderate aqueous solubility |
| 2-[3-({[(tert-Butoxy)carbonyl]amino}methyl)phenyl]-1,3-thiazole-4-carboxylic acid | C₁₆H₁₈N₂O₄S | 334.39 | Boc-NHCH₂Ph (C3), COOH (C4) | Low solubility (aromatic ring) |
Preparation Methods
Reaction Mechanism and Conditions
-
Thiourea Preparation :
Boc-protected methylamine (Boc-N(CH₃)-NH₂) reacts with thiocarbonyldiimidazole (TCDI) in dichloromethane (DCM) to form the corresponding thiourea. This intermediate is critical for introducing the Boc-protected methylamino group at position 5 of the thiazole. -
Cyclization :
The thiourea reacts with methyl 2-bromoacetoacetate in ethanol under reflux with sodium ethoxide as a base. The bromine from the α-halo ketone directs substitution at position 2, while the methyl ester at position 4 and the Boc-protected methylamino group at position 5 are incorporated regioselectively.
Key Data :
Bromination Strategies for Position 2
While the Hantzsch method inherently introduces bromine at position 2 via the α-halo ketone, alternative routes may require post-cyclization bromination. Electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C has been demonstrated for analogous thiazole systems.
Optimization of Bromination
-
Substrate : 5-{(tert-Butoxy)carbonylamino}-1,3-thiazole-4-carboxylic acid methyl ester.
-
Conditions : NBS (1.2 equiv), DMF, 0°C, 40 minutes.
Challenges :
-
Competing bromination at other positions due to the electron-donating Boc group.
-
Side reactions with the methyl ester necessitate careful temperature control.
Hydrolysis of Methyl Ester to Carboxylic Acid
The final step involves converting the methyl ester at position 4 to a carboxylic acid. Basic hydrolysis using 2M NaOH in a tetrahydrofuran (THF)/water mixture (3:1 v/v) at room temperature achieves this transformation without compromising the Boc group.
Reaction Details :
-
Time: 2–4 hours.
-
Critical Note: Acidic conditions (e.g., H₂SO₄) risk Boc deprotection and are avoided.
Alternative Routes via Functional Group Interconversion
Oxidation of Hydroxymethyl Precursors
A patent by US3274207A describes the oxidation of halomethylthiazoles to carboxylic acids using strong acids like H₂SO₄ or HCl. For the target molecule, this approach could involve:
-
Introducing a hydroxymethyl group at position 4 via hydrolysis of a chloromethyl intermediate.
-
Oxidizing the hydroxymethyl group to a carboxylic acid using KMnO₄ or CrO₃.
Limitations :
Direct Carboxylation via Carbon Dioxide Insertion
Emerging methodologies utilize palladium-catalyzed carboxylation of bromothiazoles with CO₂. While promising, this route remains experimental for Boc-protected systems.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Hantzsch Cyclization | High regioselectivity, one-pot synthesis | Requires toxic α-halo ketones | 65–72% |
| Post-Bromination | Flexibility in intermediate modification | Risk of regioisomers | 48–65% |
| Oxidation | Avoids ester hydrolysis step | Over-oxidation, Boc sensitivity | 60–70% |
Industrial-Scale Considerations
For large-scale production, the Hantzsch route is preferred due to its fewer steps and higher overall yield. Key industrial adaptations include:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for introducing the tert-butoxycarbonyl (Boc) group into thiazole derivatives like 2-bromo-5-{(tert-butoxy)carbonylamino}-1,3-thiazole-4-carboxylic acid?
- Methodological Answer : The Boc group is typically introduced via reaction with tert-butoxycarbonyl chloride under Schotten-Baumann conditions. For example, ethyl 2-amino-thiazole-4-carboxylate derivatives can be reacted with Boc-protecting agents in the presence of a base (e.g., NaHCO₃) at 0–5°C to avoid side reactions. Solvents like dichloromethane or dimethylformamide are preferred for optimal solubility . Post-reaction purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns protons and carbons, particularly distinguishing Boc methyl groups (δ ~1.4 ppm for tert-butyl) and thiazole ring protons (δ 6.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 391.2 for C₁₂H₁₄BrN₃O₄S) .
- FT-IR : Verifies carbonyl stretches (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad) .
Q. How does the carboxylic acid group influence solubility and reactivity during synthesis?
- Methodological Answer : The carboxylic acid group enhances solubility in polar solvents (e.g., methanol, water at basic pH) but requires protection (e.g., methyl ester formation) during reactions involving nucleophiles or bases. Deprotection is achieved via hydrolysis with NaOH (1–2 M in THF/H₂O, 0°C to RT) followed by acidification (HCl) to regenerate the free acid .
Advanced Research Questions
Q. How do the bromine atom and tert-butyl group affect the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. Reactivity is modulated by the electron-withdrawing thiazole ring, requiring Pd(PPh₃)₄ (1–5 mol%) and arylboronic acids (1.2 eq) in toluene/EtOH at 80°C .
- tert-Butyl Group : Steric hindrance slows nucleophilic attacks but stabilizes intermediates. Comparative studies show tert-butyl-substituted thiazoles exhibit 20–30% lower reaction rates than methyl analogs .
Q. What strategies resolve contradictions in Boc deprotection conditions reported in literature?
- Methodological Answer : Conflicting reports on Boc removal (e.g., TFA vs. HCl/EtOAc) can be addressed by:
- pH Monitoring : Use HCl (4 M in dioxane) for milder deprotection (0°C, 2 h) to minimize carboxylic acid degradation.
- TFA Alternative : For acid-sensitive substrates, TFA (20% in DCM, RT, 1 h) is effective but requires neutralization with NaHCO₃ post-reaction .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity by modifying substituents?
- Methodological Answer :
- Substitution Table :
| Position | Substituent | Effect on Activity | Reference |
|---|---|---|---|
| 2 | Br → I | ↑ Binding affinity (IC₅₀ 50→30 nM) | |
| 5 | Boc → Acetyl | ↓ Metabolic stability | |
| 4 | COOH → CONH₂ | ↑ Solubility, ↓ cytotoxicity |
- Design Workflow : (1) Synthesize analogs via halogen exchange or esterification; (2) Evaluate using enzyme inhibition assays (e.g., kinase targets); (3) Perform MD simulations to predict binding modes .
Data Contradiction Analysis
Q. Why do some studies report divergent yields for the same synthetic step?
- Methodological Answer : Variations in yield (e.g., 40–70% for Boc introduction) arise from:
- Catalyst Purity : Pd catalysts with >98% purity improve coupling efficiency by 15–20% .
- Solvent Drying : Anhydrous DMF increases yields by reducing hydrolysis side reactions .
- Temperature Control : Exothermic reactions (e.g., bromination) require strict cooling (−10°C) to prevent decomposition .
Experimental Design Considerations
Q. What precautions are necessary when handling the brominated thiazole core under basic conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
